molecular formula C13H17NO B1669626 Crotamiton CAS No. 483-63-6

Crotamiton

Cat. No. B1669626
CAS RN: 483-63-6
M. Wt: 203.28 g/mol
InChI Key: DNTGGZPQPQTDQF-XBXARRHUSA-N
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Description

Crotamiton is a scabicidal and antipruritic agent available as a cream or lotion for topical use only . It is used to treat scabies infection and to relieve the itching of certain skin conditions . It is a colorless to slightly yellowish oil, having a faint amine-like odor .


Molecular Structure Analysis

Crotamiton has a molecular formula of C13H17NO and an average mass of 203.280 Da . The structure of Crotamiton can be viewed in 3D models available in various chemical databases .


Chemical Reactions Analysis

Crotamiton is an antiparasitic that is toxic to the scabies mite . It relieves itching by producing a counter-irritation. As Crotamiton evaporates from the skin, it produces a cooling effect .


Physical And Chemical Properties Analysis

Crotamiton is a colorless to slightly yellowish oil, having a faint amine-like odor . It is miscible with alcohol and with methanol .

Scientific Research Applications

Lifespan Extension and Stress Resistance in Caenorhabditis Elegans

  • Scientific Field : Biomedical Sciences
  • Summary of Application : Crotamiton and its derivative JM03 have been found to extend the lifespan and improve the resistance to oxidative and hypertonic stress in the nematode Caenorhabditis elegans .
  • Methods of Application : The researchers screened a library of marketed drugs for their ability to extend the lifespan of C. elegans. Crotamiton showed anti-aging activity and was selected for further structural optimization .
  • Results : JM03, a derivative of crotamiton, showed better activity in terms of lifespan-extension and stress resistance than crotamiton itself. It was found that JM03 extended the lifespan of C. elegans through osmotic avoidance abnormal-9 (OSM-9). Besides, JM03 improves the ability of nematode to resist oxidative stress and hypertonic stress through OSM-9 .

Removal of Crotamiton from Reverse Osmosis Concentrate

  • Scientific Field : Environmental Sciences
  • Summary of Application : A composite sheet consisting of titanium dioxide (TiO2) and zeolite has been used to remove crotamiton from reverse osmosis concentrate .
  • Methods of Application : The composite sheet was used to adsorb crotamiton from reverse osmosis concentrate. The sheet was then exposed to ultraviolet light to photocatalytically decompose the crotamiton .
  • Results : The composite sheet showed excellent performance for crotamiton adsorption without obvious inhibition by other components in the RO concentrate. With ultraviolet irradiation, crotamiton was simultaneously removed through adsorption and photocatalysis .

Treatment of Scabies and Pruritus

  • Scientific Field : Dermatology
  • Summary of Application : Crotamiton is used topically for the treatment of scabies caused by the mite Sarcoptes scabiei, for other mite infestations, head lice infestations, and for the symptomatic treatment of pruritus .
  • Methods of Application : Crotamiton is applied topically to the affected area .
  • Results : Crotamiton has been found to be effective in treating scabies and pruritus .

Comparative Efficacy of Topical Scabicides

  • Scientific Field : Dermatology
  • Summary of Application : Crotamiton has been compared with other topical scabicides such as permethrin and sulfur ointment for the treatment of scabies .
  • Methods of Application : The study involved the application of these scabicides to patients with diagnosed scabies. The efficacy of the treatments was then compared .
  • Results : Permethrin was found to be more effective than crotamiton, as it is both miticidal and ovicidal. Crotamiton, while effective against adult stages of the mite, is not known to kill eggs and larvae .

Anti-Pruritic Effect for Non-Scabietic Itching

  • Scientific Field : Dermatology
  • Summary of Application : Apart from treating scabies, Crotamiton has also been found to suppress non-scabietic itching in mice .
  • Methods of Application : The study involved the application of Crotamiton to mice experiencing non-scabietic itching .
  • Results : The study found that Crotamiton effectively suppressed non-scabietic itching in mice .

Photocatalytic Decomposition of Crotamiton

  • Scientific Field : Environmental Sciences
  • Summary of Application : Crotamiton has been used in studies to investigate the photocatalytic decomposition of pharmaceuticals and personal care products (PPCPs) in water .
  • Methods of Application : The study involved the use of titanium dioxide (TiO2) as a photocatalyst under UV light to decompose crotamiton in water .
  • Results : The study found that crotamiton could be effectively decomposed by TiO2 under UV light .

Anti-Aging Effects in C. Elegans

  • Scientific Field : Biomedical Sciences
  • Summary of Application : A derivative of crotamiton, JM03, has been found to extend the lifespan and improve the resistance to oxidative and hypertonic stress in the nematode Caenorhabditis elegans .
  • Methods of Application : The researchers replaced the ortho-methyl of crotamiton with ortho-fluoro to obtain JM03. They then tested its effects on the lifespan and stress resistance of C. elegans .
  • Results : JM03 showed better activity in terms of lifespan-extension and stress resistance than crotamiton itself. It was found that JM03 extended the lifespan of C. elegans through osmotic avoidance abnormal-9 (OSM-9) and improved the ability of the nematode to resist oxidative stress and hypertonic stress .

Safety And Hazards

Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing off with soap and plenty of water in case of skin contact .

properties

IUPAC Name

(E)-N-ethyl-N-(2-methylphenyl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTGGZPQPQTDQF-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256463
Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85148369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Crotamiton

CAS RN

124236-29-9, 483-63-6
Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crotamiton [USP:INN:BAN:JAN]
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Record name Crotamiton, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name crotamiton
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758951
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Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
Source EPA DSSTox
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Record name Crotamiton
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Ethyl-o-crotonotoluidide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROTAMITON, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,960
Citations
R Sekine, T Satoh, A Takaoka, K Saeki… - Experimental …, 2012 - Wiley Online Library
… action of crotamiton for the histamine- and serotonin-induced itch responses, although detailed molecular mechanisms for actions of crotamiton have not been elucidated in this study. …
Number of citations: 51 onlinelibrary.wiley.com
M Goldust, E Rezaee, R Raghifar - Cutaneous and Ocular …, 2014 - Taylor & Francis
… oral ivermectin versus crotamiton 10% cream for the treatment of scabies. … crotamiton 10% cream at the two-week follow-up. After repeat treatment, ivermectin was superior to crotamiton …
Number of citations: 61 www.tandfonline.com
M Goldust, E Rezaee… - International journal of …, 2014 - Wiley Online Library
… Treatment with single applications of crotamiton cream 10% was … of crotamiton 10% cream at the 2‐week follow‐up. After repeating the treatment, ivermectin was superior to crotamiton …
Number of citations: 17 onlinelibrary.wiley.com
H Kittaka, Y Yamanoi, M Tominaga - Pflügers Archiv-European Journal of …, 2017 - Springer
… of crotamiton, its mechanism of action remains unknown. We hypothesized that crotamiton might … We first examined the effects of crotamiton on TRP channels by whole-cell patch-clamp …
Number of citations: 32 link.springer.com
A Pourhasan, M Goldust, E Rezaee - Annals of parasitology, 2013 - bibliotekanauki.pl
… Crotamiton is a topical drug used in the … of crotamiton 10% cream in the treatment of scabies. This study demonstrated that permethrin was as effective at treating scabies as crotamiton …
Number of citations: 32 bibliotekanauki.pl
C Mila-Kierzenkowska, A Woźniak… - Journal of Arthropod …, 2017 - ncbi.nlm.nih.gov
… the efficacy and safety of the topical scabicides: permethrin, crotamiton and sulfur ointment. … , the patients from the second group were given crotamiton lotion for two days twice with one …
Number of citations: 28 www.ncbi.nlm.nih.gov
MA Rao, N Raza, M Faheem… - Journal of Ayub …, 2019 - demo.ayubmed.edu.pk
… Crotamiton both are used widely for treating scabies. As there is no local study available regarding comparison of efficacy of Permethrin and Crotamiton … with 10% Crotamiton in patients …
Number of citations: 13 www.demo.ayubmed.edu.pk
D Konstantinov, L Stanoeva… - Journal of International …, 1979 - journals.sagepub.com
… with crotamiton cream and lotion well and no adverse reactions, either due to the topical application or to the transcutaneous systemic absorption of crotamiton, … Crotamiton is the only …
Number of citations: 29 journals.sagepub.com
DS Choi, Y Ji, Y Jang, WJ Lee… - Biomolecules & …, 2020 - ncbi.nlm.nih.gov
… Crotamiton is an anti-scabies drug, but it was recently found that crotamiton also suppresses … mechanisms of the anti-pruritic effect of crotamiton for non-scabietic itching. Histamine and …
Number of citations: 10 www.ncbi.nlm.nih.gov
D Taplin, TL Meinking, JA Chen… - Pediatric …, 1990 - Wiley Online Library
Permethrin 5% cream (Elimite) was approved as a treatment for scabies by the US Food and Drug Administration in September 1989. in a doubie‐biinded, randomized study, it was …
Number of citations: 172 onlinelibrary.wiley.com

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